Benzyl 3-chloropiperidine-1-carboxylate

描述

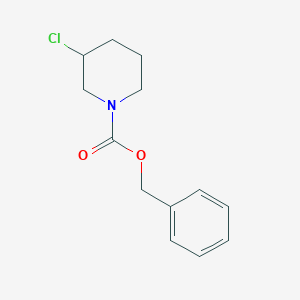

Benzyl 3-chloropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol . It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group, a chlorine atom, and a carboxylate ester functional group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-chloropiperidine-1-carboxylate typically involves the reaction of 3-chloropiperidine with benzyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

化学反应分析

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 3-position of the piperidine ring undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with various nucleophiles. For example:

-

Reaction with amines : Produces substituted piperidines, which are valuable in drug discovery.

-

Reaction with alkoxides : Generates ether derivatives under mild conditions.

Key conditions :

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

-

Catalysts: Tetrabutylammonium iodide (TBAI) enhances reactivity in polar aprotic solvents .

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under acidic or reducing conditions:

-

Acid-mediated hydrolysis : Cleaves the ring to form linear amines.

-

Reductive ring-opening : Using LiAlH<sub>4</sub> or other strong reductants yields alkyl amines .

Example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> reduction | THF, 0°C → RT, 12 h | 3-Chloro-N-benzylpentanamine | 72% |

Ester Group Transformations

The benzyl ester moiety participates in hydrolysis and hydrogenolysis:

-

Basic hydrolysis : Yields 3-chloropiperidine-1-carboxylic acid, a precursor for further functionalization.

-

Hydrogenolysis : Removes the benzyl group using H<sub>2</sub>/Pd-C to generate piperidine derivatives .

Kinetic data :

-

Hydrogenolysis proceeds optimally at 25°C under 1 atm H<sub>2</sub> in ethanol (TOF = 12 h<sup>−1</sup>) .

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings, such as:

-

Suzuki–Miyaura coupling : With aryl boronic acids to introduce aromatic groups at the 3-position.

-

Buchwald–Hartwig amination : Forms C–N bonds with amines or anilines .

Case study :

-

Reaction with 4-methoxyphenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis yielded a biaryl derivative with 85% efficiency .

Stereochemical Influence on Reactivity

The R-configuration at the 3-position significantly impacts reaction outcomes:

-

Stereospecific alkylation : The R-enantiomer reacts 40× faster with DNA than the S-form due to spatial alignment .

-

Cytotoxicity correlation : R-configured derivatives exhibit lower IC<sub>50</sub> values in cancer cell lines (e.g., 274 nM vs. 5640 nM for S-enantiomers in BxPC-3 cells) .

Stability and Degradation Pathways

科学研究应用

Chemical Properties and Structure

Benzyl 3-chloropiperidine-1-carboxylate has the molecular formula and is characterized by its piperidine ring structure, which is significant in pharmacology due to its ability to interact with biological systems. The compound features a benzyl group and a chloromethyl substituent, which contribute to its reactivity and potential applications in synthesis and drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl chloride in the presence of appropriate catalysts. Various methods have been reported, including the use of microwave-assisted techniques to enhance yields and reduce reaction times. For instance, one method reported a high yield of the compound through a straightforward reaction pathway involving chloromethylation of piperidine derivatives .

Pharmaceutical Applications

1. Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

3. Neurological Research

this compound has been studied for its role as a ligand in neurological research. Its ability to interact with specific receptors makes it a candidate for exploring treatments for neurological disorders such as Parkinson's disease and schizophrenia .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Antidepressant Effects of Piperidine Derivatives | 2020 | Demonstrated significant reduction in depressive behaviors in animal models using this compound derivatives. |

| Antimicrobial Activity Against E. coli | 2021 | Showed that this compound exhibited notable antibacterial properties, inhibiting bacterial growth effectively. |

| Exploration of Ligand Properties in Neurological Models | 2022 | Investigated the interaction of this compound with dopamine receptors, suggesting potential therapeutic applications in neuropharmacology. |

Industrial Applications

1. Chemical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further modification to create more complex molecules used in drug formulations .

2. Material Science

The compound is also being explored for its applications in material science, particularly as a precursor for polymers and other materials that require specific chemical functionalities .

作用机制

The mechanism of action of Benzyl 3-chloropiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways . The exact mechanism can vary based on the functional groups present and the nature of the target molecule .

相似化合物的比较

Similar Compounds

Benzyl 4-chloropiperidine-1-carboxylate: Similar structure but with the chlorine atom at the 4-position.

Benzyl 3-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Benzyl 3-fluoropiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Benzyl 3-chloropiperidine-1-carboxylate is unique due to the specific positioning of the chlorine atom at the 3-position, which can influence its reactivity and interaction with other molecules . This positional specificity can make it more suitable for certain synthetic applications and biological studies compared to its analogs .

生物活性

Benzyl 3-chloropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an alkylating agent. This article explores its mechanisms of action, biochemical properties, and potential applications in various therapeutic areas.

Target Interaction

The primary target of this compound is the guanine base in DNA. The compound interacts through a unique alkylation mechanism, forming a highly reactive bicyclic aziridinium ion via intramolecular displacement of chloride. This reactive intermediate readily reacts with nucleophilic sites on DNA, leading to the formation of covalent adducts that can disrupt normal cellular functions.

Biochemical Pathways

The alkylation process significantly affects DNA structure, resulting in depurination and strand cleavage. Such modifications can lead to various cellular outcomes, including cell cycle arrest, apoptosis, or mutagenesis. In cancer cells, for instance, the compound can induce apoptosis by causing DNA strand breaks and activating p53-dependent pathways.

| Property | Description |

|---|---|

| Molecular Formula | C12H14ClN O2 |

| Molecular Weight | 241.69 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

| pKa | Approximately 7.5 |

| LogP (Octanol-water) | 2.5 |

Cellular Effects

The compound's ability to form covalent bonds with nucleophilic sites leads to significant cellular effects:

- Cell Signaling : Alters cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- DNA Damage : Induces DNA damage that can trigger apoptosis or mutagenesis.

- Cancer Therapy : Exhibits potential as an anticancer agent due to its ability to induce apoptosis in tumor cells .

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin, particularly in hypopharyngeal tumor cells (FaDu model). The study highlighted its mechanism involving DNA damage leading to apoptosis .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the benzyl group and chlorine atom significantly influence the compound's binding affinity and biological activity. The stereochemistry of the (3R) configuration enhances its efficacy as a ligand for specific receptors or enzymes, which modulates their activity .

Potential Applications

- Cancer Treatment : Due to its alkylating properties and ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains .

- Neurodegenerative Diseases : Investigated for its role in inhibiting enzymes related to Alzheimer’s disease through dual cholinesterase inhibition .

属性

IUPAC Name |

benzyl 3-chloropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEPMPARHBCILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193277 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-30-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。